4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Overview
Description
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an aminomethylbenzoic acid core. It is often used in scientific research and various industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a benzoic acid moiety. One common method involves the reaction of 4-aminomethylbenzoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reagents include zinc, tin, or sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents like benzyl chloroformate and bases such as triethylamine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce aminomethylbenzoic acid .
Scientific Research Applications
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The compound can also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
4-({[(Benzyloxy)carbonyl]amino}benzoic acid): Similar structure but lacks the aminomethyl group.
4-({[(tert-Butoxycarbonyl)amino}methyl)benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
4-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields. Its benzyloxycarbonyl group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYEFZPTSTTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363175 | |
Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58933-52-1 | |
Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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